molecular formula C13H15F3N2O4 B11481977 Propanoic acid, 2-(acetylamino)-3,3,3-trifluoro-2-[(4-methoxyphenyl)amino]-, methyl ester

Propanoic acid, 2-(acetylamino)-3,3,3-trifluoro-2-[(4-methoxyphenyl)amino]-, methyl ester

Cat. No.: B11481977
M. Wt: 320.26 g/mol
InChI Key: NIUJJAWPJUAMLM-UHFFFAOYSA-N
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Description

METHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)AMINO]PROPANOATE is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)AMINO]PROPANOATE typically involves multiple steps, including the introduction of the trifluoromethyl group and the formation of the acetamido and methoxyphenyl moieties. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the trifluoromethyl group.

    Amidation reactions: to form the acetamido group.

    Coupling reactions: to attach the methoxyphenyl group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic processes: to enhance reaction efficiency.

    Purification techniques: such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)AMINO]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: like sodium borohydride or lithium aluminum hydride.

    Catalysts: for substitution reactions, including palladium or copper catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

METHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)AMINO]PROPANOATE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)AMINO]PROPANOATE involves its interaction with specific molecular targets. The trifluoromethyl and methoxyphenyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with proteins, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(6-METHYLPYRIDIN-2-YL)AMINO]PROPANOATE
  • METHYL 3-AMINO-2-(TRIFLUOROMETHYL)PROPIONATE

Uniqueness

METHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)AMINO]PROPANOATE is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H15F3N2O4

Molecular Weight

320.26 g/mol

IUPAC Name

methyl 2-acetamido-3,3,3-trifluoro-2-(4-methoxyanilino)propanoate

InChI

InChI=1S/C13H15F3N2O4/c1-8(19)17-12(11(20)22-3,13(14,15)16)18-9-4-6-10(21-2)7-5-9/h4-7,18H,1-3H3,(H,17,19)

InChI Key

NIUJJAWPJUAMLM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=CC=C(C=C1)OC

Origin of Product

United States

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